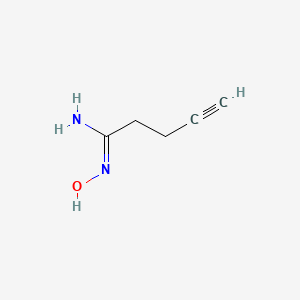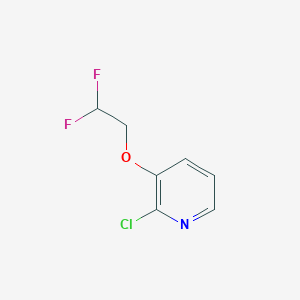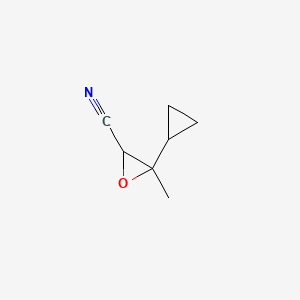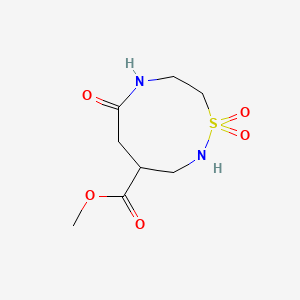
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is a complex organic compound with a unique structure that includes a thiadiazonane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the formation of the thiadiazonane ring followed by the introduction of the carboxylate group. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Methyl 1,1,3-trioxo-1lambda6,4-thiazepane-5-carboxylate
- Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylate
- Ethyl 2-methyl-1,1,3-trioxo-1lambda6-thiane-2-carboxylate
Uniqueness
Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C8H14N2O5S |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
methyl 1,1,6-trioxo-1,2,7-thiadiazonane-4-carboxylate |
InChI |
InChI=1S/C8H14N2O5S/c1-15-8(12)6-4-7(11)9-2-3-16(13,14)10-5-6/h6,10H,2-5H2,1H3,(H,9,11) |
Clé InChI |
FCQCQNGEVVDEFU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(=O)NCCS(=O)(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


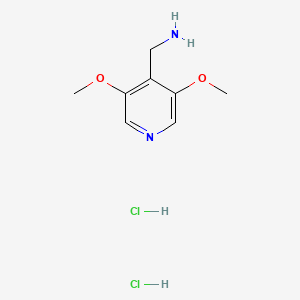
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
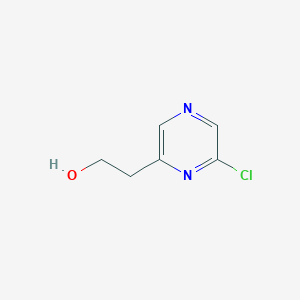
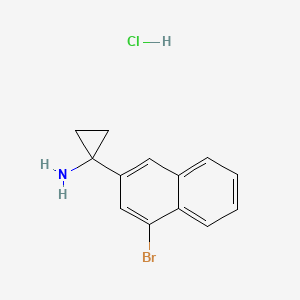
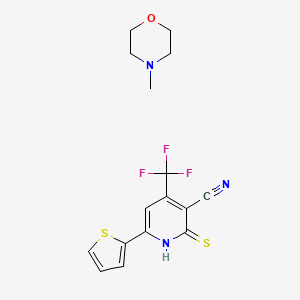
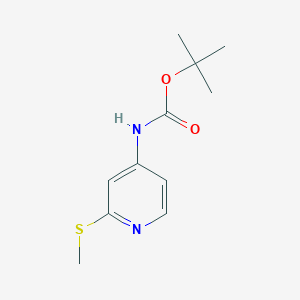
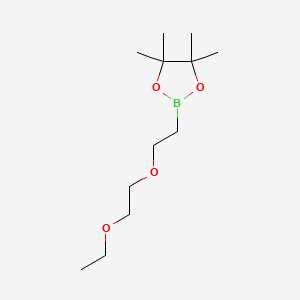
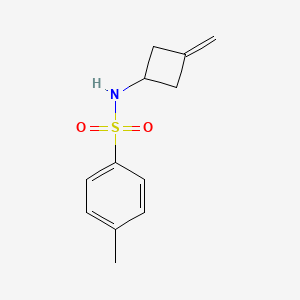
![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)
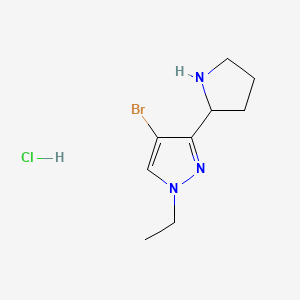
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)
